An In-depth Technical Guide to the Chemical Properties of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone
An In-depth Technical Guide to the Chemical Properties of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone, a substituted acetophenone of interest in medicinal chemistry and pharmacological research. Due to its structural similarity to known psychoactive compounds, this molecule is a valuable subject for studies related to serotonin receptor interactions. This document consolidates available data on its physicochemical properties, spectroscopic profile, and potential biological activities. Where experimental data for the title compound is not publicly available, information has been supplemented with data from closely related structural analogs to provide a predictive profile. Detailed hypothetical experimental protocols for its synthesis and analysis are also presented to guide researchers in their laboratory work.
Physicochemical Properties
1-(4-bromo-2,5-dimethoxyphenyl)ethanone is a crystalline solid under standard laboratory conditions.[1] Its core structure consists of a dimethoxy-substituted benzene ring, brominated at position 4 and acetylated at position 1.
Table 1: General and Physicochemical Properties of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone
| Property | Value | Source/Comment |
| IUPAC Name | 1-(4-bromo-2,5-dimethoxyphenyl)ethanone | [1] |
| Synonyms | 4'-bromo-2',5'-dimethoxyacetophenone | Inferred from nomenclature |
| CAS Number | 90841-64-8 | [2] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [1] |
| Molecular Weight | 259.10 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Melting Point | Data not available | Largely unreported[1] |
| Boiling Point | Data not available | |
| Solubility | Soluble in organic solvents (e.g., chloroform, methanol), limited solubility in water. | [1] |
Spectroscopic and Analytical Data
Table 2: Predicted Spectroscopic Data for 1-(4-bromo-2,5-dimethoxyphenyl)ethanone
| Technique | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons (2H, singlets or doublets, ~6.8-7.5 ppm), Methoxy protons (6H, two singlets, ~3.8-4.0 ppm), Acetyl protons (3H, singlet, ~2.5 ppm) |
| ¹³C NMR | Carbonyl carbon (~195-200 ppm), Aromatic carbons (~110-160 ppm), Methoxy carbons (~55-60 ppm), Acetyl carbon (~25-30 ppm) |
| FTIR (cm⁻¹) | C=O stretch (aromatic ketone, ~1670-1690), C-O stretch (aryl ether, ~1200-1250), C-H stretch (aromatic, ~3000-3100), C-H stretch (aliphatic, ~2850-3000) |
| Mass Spec. (m/z) | Molecular ion peak [M]+ at 258/260 (due to ⁷⁹Br/⁸¹Br isotopes in ~1:1 ratio), fragmentation peaks corresponding to the loss of CH₃ (~243/245) and COCH₃ (~215/217). |
Experimental Protocols
The following sections detail hypothetical experimental protocols for the synthesis and analysis of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone. These are based on established chemical principles and procedures for similar compounds.
Synthesis Protocol: A Hypothetical Three-Step Approach
This synthesis route starts from the readily available 1,4-dimethoxybenzene.
3.1.1. Step 1: Bromination of 1,4-dimethoxybenzene
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Reaction: 1,4-dimethoxybenzene is brominated to yield 1-bromo-2,5-dimethoxybenzene.
-
Procedure:
-
Dissolve 1,4-dimethoxybenzene in a suitable solvent such as glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid dropwise at room temperature with stirring.
-
Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 1-bromo-2,5-dimethoxybenzene.[3]
-
3.1.2. Step 2: Friedel-Crafts Acylation
-
Reaction: 1-bromo-2,5-dimethoxybenzene is acylated with acetyl chloride in the presence of a Lewis acid catalyst to introduce the acetyl group.
-
Procedure:
-
Suspend anhydrous aluminum chloride in a dry, inert solvent like dichloromethane under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
Slowly add acetyl chloride to the suspension with stirring.
-
Add a solution of 1-bromo-2,5-dimethoxybenzene in dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Analytical Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure by identifying the chemical environment of the protons and carbons.
-
Procedure:
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals to the respective nuclei.
-
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.[4]
-
Procedure:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the carbonyl group, aromatic C-H, and C-O bonds.[5]
-
3.2.3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Procedure:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Acquire the mass spectrum.
-
Analyze the molecular ion peak, paying attention to the isotopic pattern of bromine (M+ and M+2 peaks with approximately 1:1 ratio).[6][7]
-
Identify the major fragment ions and propose a fragmentation pathway.
-
Biological Activity and Signaling Pathways
Serotonin Receptor Interaction
Substituted phenethylamines are well-known for their interaction with serotonin receptors, particularly the 5-HT₂ family.[8] The structural features of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone, specifically the dimethoxy and bromo substitutions on the phenyl ring, are common in potent 5-HT₂A receptor agonists.[9][10] It is therefore highly probable that this compound acts as a ligand for serotonin receptors.
Activation of the 5-HT₂A receptor, a G-protein coupled receptor (GPCR), typically initiates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.
Potential Metabolism
The in vivo metabolism of phenethylamine derivatives has been studied, and several key pathways have been identified.[11][12] For 1-(4-bromo-2,5-dimethoxyphenyl)ethanone, the metabolic fate is likely to involve modifications of the acetyl and methoxy groups. Potential metabolic reactions include:
-
Reduction of the ketone: The acetyl group can be reduced to a secondary alcohol.
-
Oxidative dealkylation: The methoxy groups can be O-demethylated to form hydroxyl groups.
-
Further conjugation: The resulting hydroxylated metabolites can undergo glucuronidation or sulfation to facilitate excretion.
Safety and Handling
As with any research chemical with limited toxicological data, 1-(4-bromo-2,5-dimethoxyphenyl)ethanone should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of the compound.
Conclusion
1-(4-bromo-2,5-dimethoxyphenyl)ethanone is a compound of significant interest for researchers in medicinal chemistry and pharmacology. While some of its physicochemical properties are not yet fully characterized in the public domain, this guide provides a robust, data-driven overview based on available information and predictive analysis of its structural analogs. The provided hypothetical experimental protocols offer a solid foundation for its synthesis and characterization, and the discussion of its potential biological activity highlights its promise as a tool for investigating the serotonergic system. Further experimental validation of the data presented herein is encouraged to build a more complete profile of this intriguing molecule.
References
- 1. Buy 1-(4-broMo-2,5-diMethoxyphenyl)ethanone | 90841-64-8 [smolecule.com]
- 2. 1-(4-broMo-2,5-diMethoxyphenyl)ethanone | 90841-64-8 [chemicalbook.com]
- 3. Sciencemadness Discussion Board - Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 9. Structure–activity relationships of serotonin 5‐HT2A agonists | Semantic Scholar [semanticscholar.org]
- 10. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
